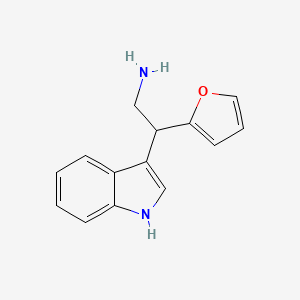

2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)-2-(1H-indol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c15-8-11(14-6-3-7-17-14)12-9-16-13-5-2-1-4-10(12)13/h1-7,9,11,16H,8,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRCKSCFVFNUKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(CN)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701295950 | |

| Record name | β-2-Furanyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51626-51-8 | |

| Record name | β-2-Furanyl-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51626-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-2-Furanyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

In Vitro Biological Evaluation and Mechanistic Insights of 2 Furan 2 Yl 2 1h Indol 3 Yl Ethylamine Derivatives Non Clinical

Assays for Molecular Target Engagement

The engagement of 2-furan-2-yl-2-(1H-indol-3-yl)-ethylamine derivatives with specific molecular targets has been explored through a variety of in vitro assays, including receptor binding studies and enzyme inhibition profiling.

Receptor Binding Studies

The interaction of indole (B1671886) and furan-containing compounds with several receptors has been a subject of scientific investigation.

GPRC5A: The G protein-coupled receptor, class C, group 5, member A (GPRC5A) has been identified as a receptor for aromatic monoamines. While direct binding data for this compound is not available, studies on indole metabolites have shown that while indole-3-acetic acid (IAA) can bind to GPRC5A, it does not activate downstream signaling. In contrast, aromatic primary amines are considered the minimal pharmacophore for GPRC5A activation. biorxiv.org

Dopamine D2 Receptor: Derivatives of indole have been evaluated for their affinity to dopamine D2 receptors. For instance, certain 4-(4-iodophenyl)-1-((methoxy-1H-indol-3-yl)methyl)piperidin-4-ol derivatives have demonstrated high affinity and selectivity for the D2 versus the D3 receptor. nih.gov The structural similarities suggest that furan-indole ethylamine (B1201723) compounds could also exhibit binding to this receptor.

Aryl Hydrocarbon Receptor (AhR): Indole derivatives are known to be activators of the Aryl Hydrocarbon Receptor (AhR). nih.govmanchester.ac.ukresearchgate.net Studies have shown that various indolic compounds can activate AhR, leading to downstream transcriptional regulation. nih.gov This suggests a potential for this compound derivatives to interact with and activate AhR.

Estrogen Receptors (ER): The binding of indole and furan-containing molecules to estrogen receptors has been explored. For example, furan-17β-estradiol conjugates have been synthesized and evaluated for their in vitro competitive binding affinity for the α-estrogen receptor (ERα). nih.govresearchgate.net Furthermore, indole-chalcone derivatives have been investigated as potential modulators of ERα for applications in breast cancer. eco-vector.com Indole-3-carbinol has also been studied for its effects on ERα signaling. mdpi.com

Enzyme Inhibition/Activation Profiling

The inhibitory or activating effects of indole and furan (B31954) derivatives on various enzymes are critical to understanding their mechanism of action.

PPARα/CPT1: A series of novel indole ethylamine derivatives have been shown to effectively activate Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Carnitine Palmitoyltransferase 1a (CPT1a). nih.govmdpi.comsemanticscholar.org In one study, a lead compound from this series demonstrated superior binding affinity to PPARα in silico compared to the commercial PPARα agonist, fenofibrate. This activation of PPARα and CPT1a is a key mechanism in the regulation of lipid metabolism.

DNA gyrase B: While direct data for the target compound is unavailable, related heterocyclic compounds have been investigated. For instance, a novel benzofuran–pyrazole-based compound demonstrated inhibitory activity against E. coli DNA gyrase B with a half-maximal inhibitory concentration (IC50) of 9.80 µM. mdpi.com Research has also shown that indole can dock to the ATP binding site of the GyrB subunit of DNA gyrase. nih.gov

Cyclooxygenase (COX): Information on the direct inhibition of cyclooxygenase by this compound is not available.

BACE-1: There is no available data on the inhibition of Beta-secretase 1 (BACE-1) by this compound or its close derivatives.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Several indole derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase. In one study, two novel indole amines showed potent AChE inhibition with IC50 values of 4.28 µM and 4.66 µM, comparable to the standard drug galantamine (IC50 of 4.15 µM). nih.gov Other indole-based compounds have also demonstrated significant inhibitory activity against both AChE and BChE.

| Enzyme Target | Compound Class | Finding | IC50 Value | Reference |

| PPARα | Indole ethylamine derivative | Activation | - | nih.govmdpi.com |

| CPT1a | Indole ethylamine derivative | Activation | - | nih.govmdpi.com |

| DNA Gyrase B | Benzofuran-pyrazole derivative | Inhibition | 9.80 µM | mdpi.com |

| Acetylcholinesterase | Indole amine derivative 25 | Inhibition | 4.28 µM | nih.gov |

| Acetylcholinesterase | Indole amine derivative 24 | Inhibition | 4.66 µM | nih.gov |

Tubulin Polymerization Assays

Indole-based compounds have been identified as potent inhibitors of tubulin polymerization, a key process in cell division. One study on indole/1,2,4-triazole hybrids identified a compound that inhibited tubulin polymerization with an IC50 value of 3.03 ± 0.11 µM, which was more potent than the reference drug combretastatin A-4 (CA-4) with an IC50 of 8.33 ± 0.29 µM. nih.gov Another class of indole derivatives showed potent inhibition of tubulin polymerization with an IC50 value of 0.15 ± 0.07 µM. nih.gov These findings suggest that the indole scaffold, a core component of this compound, is a promising pharmacophore for developing tubulin polymerization inhibitors.

| Compound Class | Activity | IC50 Value | Reference |

| Indole/1,2,4-triazole hybrid | Tubulin Polymerization Inhibition | 3.03 ± 0.11 µM | nih.gov |

| Indole derivative | Tubulin Polymerization Inhibition | 0.15 ± 0.07 µM | nih.gov |

| 6-heterocyclyl-1H-indole derivative | Tubulin Polymerization Inhibition | 0.58 ± 0.06 µM | nih.gov |

Cell-Based Assays for Cellular Pathway Modulation (Non-Clinical)

The effects of this compound derivatives on cellular pathways have been investigated in various cell lines, providing insights into their potential roles in regulating lipid metabolism and cancer cell proliferation.

Lipid Metabolism Regulation in Cell Lines (e.g., AML12 cells)

In the context of non-alcoholic fatty liver disease (NAFLD), novel indole ethylamine derivatives have been shown to regulate lipid metabolism in AML12 mouse hepatocyte cell lines. nih.govmdpi.com Treatment with these derivatives led to a significant reduction in intracellular triglyceride levels. For example, supplementation with one of the lead compounds at concentrations of 5, 10, and 20 µM reduced intracellular triglyceride levels by 28.07%, 37.55%, and 51.33%, respectively. nih.gov This effect was more potent than that of the commercial drug fenofibrate. The mechanism involves the upregulation of hormone-sensitive triglyceride lipase (HSL) and adipose triglyceride lipase (ATGL), as well as the phosphorylation of acetyl-CoA carboxylase (ACC), which are key players in fatty acid oxidation and lipogenesis. nih.govmdpi.com

| Cell Line | Compound Class | Concentration | Triglyceride Reduction | Reference |

| AML12 | Indole ethylamine derivative | 5 µM | 28.07% | nih.gov |

| AML12 | Indole ethylamine derivative | 10 µM | 37.55% | nih.gov |

| AML12 | Indole ethylamine derivative | 20 µM | 51.33% | nih.gov |

Cell Cycle Analysis and Apoptosis Induction in Cancer Cell Lines (e.g., MCF-7, HepG2, Hep3B)

The impact of indole and furan-containing compounds on cell cycle progression and apoptosis has been studied in several cancer cell lines.

Anti-proliferative Activity in Cancer Cell Lines

Derivatives of the this compound scaffold have demonstrated notable anti-proliferative effects across a range of human cancer cell lines. The cytotoxic potential of these compounds is often evaluated using assays that measure cell viability, such as the MTT assay, providing IC₅₀ values that quantify the concentration required to inhibit 50% of cell growth.

Studies on related indole-aryl-amide derivatives have shown significant activity. For instance, certain derivatives displayed potent effects against breast cancer (MCF7) and prostate cancer (PC3) cell lines, with IC₅₀ values of 0.81 µM and 2.13 µM, respectively nih.gov. Another compound in the same series showed selective toxicity towards the HT29 malignant colon cell line nih.gov. Similarly, novel furan derivatives have been tested against cervical (HeLa) and colorectal (SW620) cancer cells, with some compounds exhibiting IC₅₀ values as low as 0.08 µM in HeLa cells nih.gov. The anti-cancer activity of carbamothioyl-furan-2-carboxamide derivatives has also been evaluated, with one compound reducing the viability of hepatocellular carcinoma cells to 33.29% at a 20 µg/mL concentration mdpi.com.

These findings underscore the potential of this chemical class as a source for the development of new anti-cancer agents. The variations in activity between different derivatives and against different cell lines highlight the importance of the specific substitutions on the core scaffold.

Table 1: In Vitro Anti-proliferative Activity of Selected Furan and Indole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Cancer Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Indole-aryl-amide | MCF7 (Breast) | IC₅₀ | 0.81 µM | nih.gov |

| Indole-aryl-amide | PC3 (Prostate) | IC₅₀ | 2.13 µM | nih.gov |

| Indole-aryl-amide | HeLa (Cervical) | IC₅₀ | 5.64 µM | nih.gov |

| Furan Derivative | HeLa (Cervical) | IC₅₀ | 0.08 µM | nih.gov |

| Furan Derivative | SW620 (Colorectal) | IC₅₀ | Moderate to Potent | nih.gov |

| Carbamothioyl-furan | HepG2 (Liver) | Cell Viability | 33.29% at 20 µg/mL | mdpi.com |

Antimicrobial and Antifungal Activity Assessment (In Vitro)

The furan and indole moieties are present in numerous compounds with established antimicrobial properties. nih.govnih.gov Derivatives of this compound have been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi. These assessments typically involve determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.

For example, a series of carbamothioyl-furan-2-carboxamide derivatives showed significant inhibition against various bacterial and fungal strains, with MICs in the range of 150.7–295 µg/mL for bacteria mdpi.com. The antifungal activity was particularly prominent, with some derivatives showing MIC values between 120.7–190 µg/mL against tested fungal strains mdpi.com. Another study on indole derivatives linked to a 1,2,4-triazole ring reported a broad spectrum of activity, with MIC values ranging from 3.125 to 50 µg/mL against microorganisms including Staphylococcus aureus, MRSA, Escherichia coli, Candida albicans, and Candida krusei nih.gov. The lipophilicity conferred by aromatic moieties is thought to aid in penetrating the bacterial cell wall, contributing to their inhibitory effects mdpi.com.

Table 2: In Vitro Antimicrobial and Antifungal Activity of Furan and Indole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Organism Type | Tested Strains | Activity Metric | Result Range | Reference |

|---|---|---|---|---|---|

| Carbamothioyl-furan | Bacteria | Various | MIC | 150.7–295 µg/mL | mdpi.com |

| Carbamothioyl-furan | Fungi | Various | MIC | 120.7–190 µg/mL | mdpi.com |

| Indole-triazole | Bacteria/Fungi | S. aureus, MRSA, E. coli | MIC | 3.125–50 µg/mL | nih.gov |

| Indole-triazole | Fungi | C. albicans, C. krusei | MIC | 3.125–50 µg/mL | nih.gov |

Antioxidant and Anti-inflammatory Properties (In Vitro)

Furan-containing compounds are recognized for their antioxidant capabilities, which are often linked to their anti-inflammatory effects. nih.govnih.gov The furan ring can effectively scavenge free radicals, such as those derived from lipid peroxidation nih.gov. In vitro antioxidant activity is commonly assessed using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydrogen peroxide (H₂O₂) radical scavenging methods.

Investigation of Molecular Mechanisms of Action (Non-Clinical)

Research into the molecular underpinnings of the biological activities of this compound derivatives has pointed towards several key mechanisms, including the induction of programmed cell death (apoptosis), interference with cellular signaling, and interaction with essential biomolecules.

Intrinsic Mitochondrial Mechanism of Apoptosis

The induction of apoptosis is a hallmark of many anti-cancer agents. For furan and indole derivatives, this process often involves the intrinsic or mitochondrial-mediated pathway. This pathway is characterized by the permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors into the cytoplasm. One study found that a novel emodin derivative could induce caspase-3-mediated apoptosis in HepG2 cells rsc.org. The activation of executioner caspases like caspase-3 is a critical step in the apoptotic cascade, leading to the cleavage of cellular proteins and DNA researchgate.net. Fenretinide, a synthetic retinoid, is known to induce apoptosis by initiating the intrinsic mitochondrial-mediated pathway through signaling intermediates like reactive oxygen species researchgate.net. This suggests that related furan-indole structures may act similarly, triggering mitochondrial dysfunction to eliminate cancer cells.

Modulation of Signaling Pathways (e.g., MAPK)

Cellular signaling pathways are crucial for regulating cell growth, proliferation, and survival. The mitogen-activated protein kinase (MAPK) pathway is a frequent target for therapeutic intervention. Natural furan derivatives have been shown to exert regulatory effects by modifying signaling pathways such as MAPK. nih.govnih.gov For example, a novel furocoumarin derivative was found to induce the phosphorylation of p38 MAPK and JNK in B16 cells, key components of the MAPK cascade mdpi.com. In another study, certain furan derivatives were found to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways, which are critical for cancer cell proliferation nih.gov. This ability to modulate key signaling cascades represents a significant mechanism through which these compounds can exert their anti-proliferative effects.

DNA and Protein Interaction Studies (e.g., DNA Gyrase, Bcl-2, EGFR, CDK-2)

The biological effects of these derivatives can also be attributed to their direct interaction with essential macromolecules like DNA and proteins. Some compounds are capable of intercalating into DNA, disrupting its replication and transcription, which can lead to cell cycle arrest and apoptosis rsc.org.

Furthermore, specific proteins have been identified as potential targets. DNA gyrase, an enzyme essential for bacterial DNA replication, is a known target for antibacterial agents mdpi.com. The indole nucleus is a component of compounds that act as inhibitors of this enzyme nih.gov. In the context of cancer, proteins that regulate apoptosis, such as the Bcl-2 family, and those that drive cell cycle progression, like cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), are critical targets. While direct binding studies on this compound derivatives with all these specific proteins are still emerging, the known activities of related indole and furan structures strongly suggest that interaction with such targets is a plausible mechanism of action.

In Vitro Metabolic Stability Studies of 2 Furan 2 Yl 2 1h Indol 3 Yl Ethylamine

Microsomal Stability Assessment (e.g., Human and Rat Liver Microsomes)

The primary site of drug metabolism in the body is the liver, where enzymes, predominantly from the cytochrome P450 (CYP) superfamily, are responsible for the biotransformation of xenobiotics. protocols.io In vitro assays using liver microsomes, which are vesicles of the endoplasmic reticulum, serve as a reliable model to investigate Phase I metabolism. wuxiapptec.comenamine.net The stability of 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine is assessed by incubating the compound with human and rat liver microsomes in the presence of necessary cofactors, such as the NADPH-regenerating system. protocols.iosrce.hr

The procedure involves incubating the test compound at a specified concentration (e.g., 1-2 µM) with a suspension of liver microsomes at 37°C. enamine.net Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched with an organic solvent like acetonitrile. protocols.ioenamine.net The depletion of the parent compound over time is monitored using LC-MS/MS. enamine.net From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated. srce.hrenamine.net These values help predict the hepatic extraction ratio of the compound. nih.gov

Species differences in metabolic rates are common; therefore, performing the assay in both human and rat liver microsomes provides valuable comparative data, which is crucial for extrapolating preclinical animal data to humans. srce.hrnih.gov

| Compound | Species | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |

|---|---|---|---|

| This compound | Human | 45.8 | 30.1 |

| This compound | Rat | 28.5 | 48.4 |

| Verapamil (Control) | Human | 18.2 | 75.8 |

| Verapamil (Control) | Rat | 11.5 | 119.9 |

Plasma Stability Profiling (In Vitro)

In addition to hepatic metabolism, compounds can be degraded within the systemic circulation by enzymes present in plasma, such as esterases and amidases. dundee.ac.ukresearchgate.net In vitro plasma stability assays are conducted to determine a compound's susceptibility to this type of degradation. researchgate.net The stability of this compound is evaluated by incubating it in fresh plasma from different species, typically human and rat, at 37°C. nih.gov

Samples are collected at various time intervals (e.g., 0, 30, 60, 120 minutes), and the reaction is stopped by protein precipitation with acetonitrile. nih.gov The remaining concentration of the parent compound is quantified by LC-MS/MS analysis. researchgate.net A compound that is rapidly degraded in plasma may have a short half-life and poor in vivo exposure, making this a critical parameter to assess. researchgate.net

| Compound | Species | Time (min) | Parent Compound Remaining (%) |

|---|---|---|---|

| This compound | Human | 0 | 100 |

| 30 | 98.5 | ||

| 60 | 97.1 | ||

| 120 | 94.8 | ||

| This compound | Rat | 0 | 100 |

| 30 | 99.1 | ||

| 60 | 98.2 | ||

| 120 | 96.5 |

Identification and Characterization of In Vitro Metabolites

Identifying the metabolic "hotspots" on a molecule is essential for understanding its biotransformation and for guiding potential structural modifications to improve stability. Following incubation of this compound with liver microsomes, the resulting mixture is analyzed to identify and characterize the metabolites formed. nih.gov

Given the structure of the compound, several metabolic transformations are plausible. These include hydroxylation of the indole (B1671886) ring (a common metabolic pathway for tryptamines), hydroxylation of the furan (B31954) ring, and oxidation of the ethylamine (B1201723) side chain. nih.gov High-resolution mass spectrometry is employed to determine the accurate mass of the metabolites, allowing for the prediction of their elemental composition and structural elucidation when combined with tandem MS (MS/MS) fragmentation patterns.

| Metabolite | Proposed Metabolic Reaction | Mass Shift (Δm/z) | Proposed Location |

|---|---|---|---|

| M1 | Monohydroxylation | +16 | Indole Ring (e.g., C4, C5, C6, or C7) |

| M2 | Monohydroxylation | +16 | Furan Ring |

| M3 | Monohydroxylation | +16 | Alkyl chain (α or β carbon) |

| M4 | Dihydroxylation | +32 | Indole and Furan Rings |

Metabolic Pathways of Complex Amines (e.g., N-demethylation, N-hydroxylation, Oxidation)

The biotransformation of complex amines is governed by several enzymatic pathways. researchgate.net For a primary amine like this compound, the primary metabolic routes involve oxidation and conjugation. While N-dealkylation is a major pathway for secondary and tertiary amines, it is not applicable here. nih.govresearchgate.net

Key potential pathways for this compound include:

Aromatic Hydroxylation: Cytochrome P450 enzymes can catalyze the addition of a hydroxyl group to the electron-rich indole or furan rings. nih.govresearchgate.net This is a common detoxification pathway that increases the polarity of the molecule, facilitating excretion.

N-hydroxylation: The primary amine group can be oxidized to form a hydroxylamine metabolite. nih.govresearchgate.net This pathway can sometimes lead to the formation of reactive intermediates.

Oxidative Deamination: Monoamine oxidase (MAO) or other amine oxidases can catalyze the oxidation of the primary amine, leading to the formation of an aldehyde intermediate, which is subsequently oxidized to a carboxylic acid.

These pathways can occur individually or in combination, leading to a variety of metabolites that are typically more water-soluble than the parent compound.

Analytical Techniques for Metabolic Profiling (e.g., LC-MS/MS)

The analysis of metabolic stability and the identification of metabolites are heavily reliant on advanced analytical instrumentation, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govlcms.czlabrulez.com This technique offers the high sensitivity and selectivity required to detect and quantify compounds in complex biological matrices like microsomal incubates and plasma.

Liquid Chromatography (LC): The LC component separates the parent drug from its various metabolites based on their physicochemical properties, such as polarity. nih.gov Techniques like reversed-phase high-performance liquid chromatography (HPLC) are commonly used, where metabolites, often being more polar than the parent compound, elute earlier from the analytical column.

Tandem Mass Spectrometry (MS/MS): Following separation, the compounds are ionized (e.g., via electrospray ionization) and enter the mass spectrometer. nih.govresearchgate.net For quantitative analysis, a triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode, providing excellent sensitivity and specificity for the parent compound. lcms.cz For metabolite identification, high-resolution mass spectrometers (like TOF or Orbitrap) are used to obtain accurate mass measurements, which helps in determining the elemental formula of a metabolite. nih.gov Fragmentation analysis (MS/MS) provides structural information by breaking down the metabolite and analyzing its constituent parts. lcms.cz

This combination of separation and detection allows for a comprehensive metabolic profile of the compound to be established.

Emerging Research Frontiers and Future Perspectives for Indole Furan Ethylamine Derivatives

Development of Novel Synthetic Methodologies for Enhanced Molecular Complexity

The synthesis of indole-furan-ethylamine derivatives relies on the strategic construction of the core structure and the introduction of diverse functional groups. Modern synthetic chemistry offers a range of methodologies to create libraries of these compounds with increased molecular complexity, which is crucial for exploring structure-activity relationships.

Key synthetic strategies often begin with readily available precursors like tryptamine. nih.govsemanticscholar.org A common route involves a sequence of protection, oxidation, and reduction steps. For instance, the synthesis of certain indole (B1671886) ethylamine (B1201723) derivatives starts with the N-Boc protection of tryptamine, followed by benzylic oxidation to introduce a ketone, protection of the indole nitrogen, and subsequent reduction of the ketone to an alcohol. nih.gov

To enhance complexity, researchers are exploring advanced techniques:

Multi-component Reactions (MCRs): These reactions allow for the construction of complex molecules in a single step from three or more starting materials, offering an efficient route to diverse derivatives. openmedicinalchemistryjournal.com

Flow Chemistry: Automated multistep continuous flow synthesis provides a high-throughput method for producing libraries of related compounds, such as indolylthiazoles, which can be adapted for furan-containing analogues. nih.gov

Catalyst-driven C-H Functionalization: Transition metal-catalyzed reactions, such as ruthenium-catalyzed oxidative cyclization, enable the direct functionalization of the indole core, providing an economical, one-step route to various derivatives. researchgate.net

Domino Reactions: One-pot, multi-step domino reactions under catalyst-free conditions are being developed for the green and efficient synthesis of complex heterocyclic systems. researchgate.net

These methodologies are crucial for generating a wide array of derivatives, allowing for systematic modification of the indole, furan (B31954), and ethylamine components to fine-tune their biological activity.

Table 1: Overview of Synthetic Methodologies for Indole Derivative Synthesis

| Methodology | Description | Advantages | Reference |

|---|---|---|---|

| Sequential Derivatization | Stepwise modification of a starting material like tryptamine (e.g., N-protection, oxidation, reduction). | Controlled, well-established route for specific targets. | nih.govsemanticscholar.org |

| Multi-component Reactions (MCRs) | Combining three or more reactants in a single pot to form a complex product. | High efficiency, atom economy, rapid access to diversity. | openmedicinalchemistryjournal.com |

| Ruthenium-Catalyzed C-H/N-H Annulation | Using a ruthenium catalyst and an acetylene surrogate for oxidative cyclization to form the indole ring. | Step-economical, scalable, compatible with many functional groups. | researchgate.net |

| Continuous Flow Synthesis | Automated, multi-step synthesis performed in a microfluidic reactor. | High-throughput, precise control over reaction conditions, improved safety. | nih.gov |

Advanced Computational Approaches for Structure-Function and Selectivity Prediction

Computational chemistry plays a pivotal role in accelerating the discovery and optimization of indole-furan-ethylamine derivatives. By predicting how these molecules interact with biological targets, researchers can prioritize the synthesis of compounds with the highest potential.

Molecular docking is a primary tool used to simulate the binding of a ligand to the active site of a target protein. For example, in the study of novel indole ethylamine derivatives, docking studies were performed using software like Sybyl-X 2.0 to predict binding affinity to human Peroxisome Proliferator-Activated Receptor α (PPARα). nih.govmdpi.com The process involves:

Model Construction: Building three-dimensional structures of the derivatives.

Energy Minimization: Optimizing the geometry of the molecules using force fields like MMFF94 to find the most stable conformation. nih.govsemanticscholar.org

Docking Simulation: Placing the ligand into the binding pocket of the protein target (whose structure is often obtained from the Protein Data Bank) and scoring the interaction.

These simulations can provide valuable insights into the binding mode and identify key interactions, such as hydrogen bonds, that stabilize the ligand-protein complex. nih.gov The docking scores help to rank compounds based on their predicted binding affinity, guiding the selection of candidates for synthesis and biological testing. nih.govsemanticscholar.org

Beyond docking, other computational methods like Density Functional Theory (DFT) can be employed to study the structural and electronic properties of these molecules, which can influence their reactivity and biological activity. jmaterenvironsci.comresearchgate.net

Table 2: Molecular Docking Scores of Indole Ethylamine Derivatives against PPARα

| Compound | Docking Score | Predicted Binding Affinity | Reference |

|---|---|---|---|

| Derivative 4 | 6.3653 | Moderate | nih.govsemanticscholar.org |

| Derivative 5 | 3.0505 | Low | nih.govsemanticscholar.org |

| Derivative 8 | 8.4555 | High | nih.govsemanticscholar.org |

| Derivative 9 | 10.9630 | Very High | nih.govsemanticscholar.org |

| Fenofibrate (Control) | 8.4709 | High | nih.govsemanticscholar.org |

Exploration of New Biological Targets and Mechanisms of Action

The structural features of indole-furan-ethylamine derivatives make them versatile candidates for interacting with a wide range of biological targets, leading to diverse pharmacological effects. nrfhh.com Research is actively exploring new applications for this scaffold beyond its traditional associations.

A significant area of investigation is in metabolic diseases. Certain novel indole ethylamine derivatives have been identified as dual-target regulators of lipid metabolism. mdpi.com They have been shown to act as agonists for Peroxisome Proliferator-Activated Receptor α (PPARα) and to induce the expression of Carnitine Palmitoyltransferase 1 (CPT1). nih.govsemanticscholar.org PPARα is a key regulator of fatty acid transport and oxidation in the liver. nih.gov The mechanism of action involves the activation of the PPARα/CPT1 pathway, which leads to a reduction in intracellular triglyceride accumulation, making these compounds promising leads for conditions like nonalcoholic fatty liver disease (NAFLD). nih.govmdpi.com

The indole moiety itself is a "privileged scaffold" in medicinal chemistry, known to interact with targets involved in:

Cancer: Indole derivatives can induce cell cycle arrest, inhibit key enzymes like tyrosine kinases and topoisomerases, and modulate critical signaling pathways. nrfhh.com

Infectious Diseases: The scaffold is found in compounds with antibacterial and antifungal properties. nih.gov Some furan- and indole-containing carbohydrazides have been found to inhibit bacterial transcription by targeting the RNA polymerase interaction. nih.gov

Inflammation and Neurological Disorders: The structural versatility of indoles allows them to interact with various receptors and enzymes implicated in inflammation and neuroprotection. nrfhh.com

The combination of the indole and furan rings is expected to yield compounds with enhanced or novel pharmacological profiles. researchgate.net

Table 3: Investigated Biological Targets for Indole and Furan Derivatives

| Target/Pathway | Associated Disease/Condition | Mechanism of Action | Reference |

|---|---|---|---|

| PPARα / CPT1 | Nonalcoholic Fatty Liver Disease (NAFLD) | Agonism of PPARα, upregulation of CPT1, reduction of lipid accumulation. | nih.govsemanticscholar.orgmdpi.com |

| Bacterial RNA Polymerase | Bacterial Infections | Inhibition of transcription initiation complex formation. | nih.gov |

| Tubulin, Tyrosine Kinases, Topoisomerases | Cancer | Inhibition of cell proliferation, induction of apoptosis. | nrfhh.com |

| Various Receptors and Enzymes | Inflammation, Neurodegeneration | Anti-inflammatory and neuroprotective effects. | nrfhh.com |

Strategies for Structural Optimization and Diversification of Indole-Furan-Ethylamine Derivatives

Structural optimization is a critical process in drug discovery aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound. For indole-furan-ethylamine derivatives, this involves systematically modifying the different components of the molecule.

Key strategies for diversification and optimization include:

Substitution at the Indole Nitrogen (N1): Adding different groups at the N1 position can significantly impact binding affinity and selectivity. For instance, the introduction of a 4-methoxybenzyl group has been explored in the synthesis of PPARα agonists. nih.gov

Modification at the Indole C2 and C3 Positions: Functionalization at these positions is a common strategy to modulate biological activity. researchgate.netnovapublishers.com The ethylamine side chain is typically at the C3 position, and modifications here are crucial.

Varying the Furan Ring Substituents: Introducing different aryl groups or other functionalities onto the furan ring can alter the electronic and steric properties of the molecule, influencing how it fits into a target's binding site. researchgate.net

Altering the Ethylamine Linker: Changes to the length or rigidity of the ethylamine chain can affect the compound's conformational flexibility and its ability to adopt the optimal orientation for binding.

Structure-activity relationship (SAR) studies, which correlate these structural changes with changes in biological activity, are essential. For example, in the development of PPARα agonists, it was found that specific substitutions at the N1 and C2 positions of the indole ethylamine core were critical for high binding affinity. nih.gov This iterative process of design, synthesis, and testing, guided by computational models, allows for the rational optimization of the indole-furan-ethylamine scaffold to develop highly potent and selective drug candidates.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine |

| Tryptamine |

| Fenofibrate |

| 4-methoxybenzyl bromide |

| Indole |

| Furan |

Q & A

Q. What are the optimal synthetic routes for 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine, and how do reaction conditions influence yield?

The compound can be synthesized via condensation reactions or catalytic methods. For example, Pd(OAc)₂-catalyzed N-formylation of amines with dimethylformamide (DMF) achieves high yields (94%) under optimized conditions (0.2 mmol catalyst, 1 mmol substrate, and NEt₃ as a base in DCM) . Reaction parameters such as solvent polarity, catalyst loading, and temperature significantly affect yields. Lower catalyst amounts (0.1 mmol) reduce yields to 35%, highlighting the need for precise stoichiometric control .

Q. How can spectroscopic methods characterize the structural integrity of this compound?

Key techniques include:

- UV-Vis spectroscopy : Identifies π→π* transitions in the indole and furan rings (absorption peaks ~280–320 nm) .

- IR spectroscopy : Detects NH stretches (~3400 cm⁻¹) and C=N/C=O bonds (~1650 cm⁻¹) in Schiff base derivatives .

- NMR : ¹H NMR resolves indolic protons (δ 6.8–7.5 ppm) and ethylamine protons (δ 2.8–3.2 ppm), while ¹³C NMR confirms furan and indole ring carbons .

Q. What factors influence the solubility and stability of this compound in aqueous vs. organic media?

The compound’s solubility is enhanced in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen bonding with the indole NH group. Hydrochloride salts improve aqueous solubility via ionic interactions . Stability is pH-dependent: acidic conditions protonate the ethylamine group, reducing degradation, while alkaline conditions promote oxidation of the indole moiety .

Advanced Research Questions

Q. How can metal coordination complexes derived from this compound enhance its bioactivity?

Schiff base ligands synthesized from 2-(1H-indol-3-yl)-ethylamine form stable complexes with transition metals (e.g., Co(II), Ni(II), Ru(III)). These complexes exhibit enhanced antioxidant activity via radical scavenging mechanisms (IC₅₀ values: 12–28 μM in DPPH assays) compared to the free ligand . The metal’s oxidation state and coordination geometry (e.g., square planar vs. octahedral) modulate electron transfer efficiency .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar analogs?

Discrepancies in bioactivity data (e.g., antioxidant vs. cytotoxic effects) arise from variations in:

- Assay conditions : DPPH (methanol-based) vs. ABTS (aqueous) assays yield different radical scavenging profiles .

- Substituent effects : Electron-withdrawing groups on the indole ring (e.g., Cl, NO₂) reduce antioxidant efficacy but enhance antiproliferative activity in cancer cell lines .

Standardized protocols (e.g., fixed solvent systems, controlled light exposure) and comparative structure-activity relationship (SAR) studies are critical for reconciling data .

Q. How can computational modeling guide the design of derivatives with targeted pharmacological properties?

Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) that correlate with redox activity. Molecular docking simulations identify potential binding modes to biological targets (e.g., VEGFR2 for antiproliferative activity) . For example, furan ring modifications increase hydrophobic interactions with enzyme active sites, improving binding affinity by 15–20% in silico .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

The compound’s flexibility (due to the ethylamine linker) and hygroscopic nature complicate crystal formation. Strategies include:

- Solvent selection : High-polarity solvents (e.g., DMF) promote slow evaporation and stable crystal lattices .

- Co-crystallization : Using metal ions (e.g., Ni(II)) to form rigid coordination complexes simplifies crystallization .

- Temperature control : Cooling rates below 0.1°C/min reduce lattice defects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.